Isomaltohexose

Description

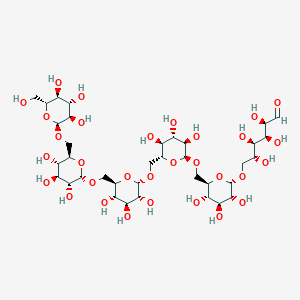

Structure

2D Structure

Properties

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O31/c37-1-8(39)15(41)16(42)9(40)3-58-32-28(54)23(49)18(44)11(64-32)5-60-34-30(56)25(51)20(46)13(66-34)7-62-36-31(57)26(52)21(47)14(67-36)6-61-35-29(55)24(50)19(45)12(65-35)4-59-33-27(53)22(48)17(43)10(2-38)63-33/h1,8-36,38-57H,2-7H2/t8-,9+,10+,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22-,23-,24-,25-,26-,27+,28+,29+,30+,31+,32-,33-,34-,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITCGTKWORAONZ-UUCUGTBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OCC5C(C(C(C(O5)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OC[C@@H]5[C@H]([C@@H]([C@H]([C@H](O5)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

990.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6175-02-6 | |

| Record name | Isomaltohexose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006175026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic and Biosynthetic Pathways of Isomaltohexose

Enzymatic Synthesis Strategies

The enzymatic synthesis of isomaltohexose predominantly relies on the action of two key types of enzymes: dextransucrases and alpha-glucosidases. These enzymes facilitate the formation of the specific glycosidic bonds that define the structure of this compound and other isomalto-oligosaccharides (IMOs).

Dextransucrase-Mediated Transglucosylation

Dextransucrase (EC 2.4.1.5) is a type of glucosyltransferase that catalyzes the synthesis of dextran (B179266) from sucrose (B13894). jmb.or.kr In the presence of suitable acceptor molecules, dextransucrase can also mediate transglucosylation reactions, leading to the formation of various oligosaccharides, including this compound. jmb.or.krjmb.or.kr This process involves the transfer of a glucose moiety from a donor substrate, typically sucrose, to an acceptor molecule. researchgate.net

Dextransucrases produced by various strains of Leuconostoc mesenteroides are extensively studied and utilized for the synthesis of isomalto-oligosaccharides. researchgate.netmdpi.com For instance, dextransucrase from Leuconostoc mesenteroides B-512F is known to catalyze the transfer of glucose units from sucrose to an acceptor, primarily forming α-(1→6) glycosidic linkages. jmb.or.krnih.gov This results in a series of isomalto-oligosaccharides. jmb.or.kr The enzyme from L. mesenteroides NRRL B-1299 is also notable for its ability to synthesize glucooligosaccharides through acceptor reactions. nih.gov The specific structure and size of the resulting oligosaccharides can be influenced by the particular strain of L. mesenteroides used and the reaction conditions. researchgate.netjmb.or.kr

The dextransucrase from L. mesenteroides B-512FMCM has demonstrated high transglycosylation efficiency, transferring glucose from dextran to other carbohydrate acceptors to produce new oligosaccharides. jmb.or.kr The enzyme encoded by the dsrE gene from Leuconostoc mesenteroides NRRL B-1299 possesses two catalytic domains, CD1 and CD2, which are specific for the synthesis of α-1,6 and α-1,2 glucosidic bonds, respectively, in transglucosylation reactions with sucrose as the donor and maltose (B56501) as the acceptor. nih.gov

Table 1: Dextransucrase from Leuconostoc mesenteroides in Isomalto-oligosaccharide Synthesis

| Strain | Key Characteristics | Products |

|---|---|---|

| B-512F | Catalyzes glucose transfer from sucrose to acceptors, forming α-(1→6) linkages. jmb.or.krnih.gov | Isomalto-oligosaccharides (IMOs). jmb.or.kr |

| NRRL B-1299 | Synthesizes glucooligosaccharides via acceptor reactions. nih.gov Possesses two catalytic domains for α-1,6 and α-1,2 linkages. nih.gov | Glucooligosaccharides with α-1,6 and α-1,2 linkages. nih.gov |

| B-512FMCM | Exhibits high transglycosylation efficiency from dextran to acceptors. jmb.or.kr | New oligosaccharides. jmb.or.kr |

| B-742 | Produces glucooligosaccharides with mainly α-1,4 and α-1,6 linkages. jmb.or.kr | Glucooligosaccharides, Mannitol. jmb.or.kr |

The synthesis of isomalto-oligosaccharides by dextransucrase is highly dependent on the presence and nature of an acceptor substrate. researchgate.net While sucrose serves as the primary glucose donor, other carbohydrates can act as acceptors, influencing the structure of the final product. researchgate.netmdpi.com

Maltose is a particularly effective acceptor for dextransucrases from Leuconostoc mesenteroides. jmb.or.krresearchgate.net When maltose is used as an acceptor, the dextransucrase catalyzes the transfer of glucosyl residues from sucrose to the non-reducing end of maltose, leading to the formation of a homologous series of isomalto-oligosaccharides with α-(1→6) linkages. researchgate.netmdpi.com The ratio of sucrose to the acceptor molecule is a critical factor that can be adjusted to control the chain length of the resulting oligosaccharides. jmb.or.kr For example, studies with L. mesenteroides B-512F dextransucrase have shown that varying the sucrose-to-maltose ratio can optimize the production of long-chain IMOs. jmb.or.kr

In the absence of a separate acceptor, sucrose itself can act as both the donor and acceptor, leading to the synthesis of dextran, a high-molecular-weight polymer of glucose. jmb.or.kr

Role of Leuconostoc mesenteroides Dextransucrase

Alpha-Glucosidase Catalysis

Alpha-glucosidase (EC 3.2.1.20) is another key enzyme employed in the synthesis of isomalto-oligosaccharides. mdpi.com This enzyme catalyzes the hydrolysis of terminal, non-reducing α-(1→4)-linked glucose residues from various oligosaccharides. wikipedia.org However, under specific conditions, particularly at high substrate concentrations, α-glucosidase exhibits transglucosylation activity, transferring a glucose moiety to an acceptor molecule to form new glycosidic bonds, including the α-(1→6) linkages characteristic of this compound. mdpi.comgoogle.com

Alpha-glucosidase sourced from the fungus Aspergillus niger is widely used for the industrial production of isomalto-oligosaccharides. mdpi.comresearchgate.net This enzyme possesses strong transglucosylation activity, enabling it to synthesize IMOs from substrates like maltose. researchgate.netcsic.es The α-glucosidase from A. niger can transfer glucose residues to form not only α-(1→6) linkages but also occasionally α-(1→2) and α-(1→3) linkages, resulting in a mixture of different IMOs. researchgate.net

The enzyme encoded by the aglA gene in Aspergillus niger is a secreted α-glucosidase belonging to glycoside hydrolase family 31 and is known for its transglycosylating capability, making it suitable for IMO synthesis. csic.es The use of A. niger α-glucosidase is a common industrial method for producing IMOs from starch-derived maltose. researchgate.net However, the reaction often yields a mixture of products, including glucose and other oligosaccharides like panose (B1197878), in addition to isomaltose (B16258) and its higher homologues. researchgate.net

Table 2: Properties of Aspergillus niger Alpha-Glucosidase for IMO Synthesis

| Property | Description |

|---|---|

| Enzyme Source | Aspergillus niger. mdpi.comresearchgate.net |

| Gene | aglA. csic.es |

| Enzyme Family | Glycoside Hydrolase Family 31. csic.es |

| Primary Activity | Hydrolysis of α-(1→4) glycosidic bonds. wikipedia.org |

| Secondary Activity | Transglucosylation to form α-(1→6), α-(1→2), and α-(1→3) linkages. researchgate.net |

| Substrate | Maltose, Starch Hydrolysates. mdpi.comresearchgate.net |

| Products | Isomaltose, Panose, Isomaltotriose (B1581827), and other IMOs. mdpi.comcsic.es |

The reaction mechanism of α-glucosidase involves a retaining mechanism of action. csic.esfrontiersin.org This means that the anomeric configuration of the transferred glucose residue is retained. The catalytic process generally involves two key carboxylic acid residues at the active site. researchgate.net

Kinetic studies of α-glucosidase are crucial for understanding and optimizing the synthesis of isomalto-oligosaccharides. The kinetic parameters, Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), provide insights into the enzyme's affinity for its substrate and its catalytic efficiency. For instance, purified α-glucosidase from a mutagenized strain of Aspergillus niger exhibited a Km of 0.17 mM and a Vmax of 18.7 µmol min−1 mg−1 using p-nitrophenyl-α-D-glucopyranoside as the substrate. mdpi.com

Kinetic modeling helps in predicting the product distribution under different reaction conditions. For example, when using maltose as a substrate for A. niger α-glucosidase, panose is often the initial major transglucosylation product, while isomaltose becomes predominant after longer incubation times. csic.es The addition of glucose to the reaction mixture can shift the equilibrium and favor the production of isomaltose at earlier stages. csic.es The inhibition of α-glucosidase has also been studied using kinetic analyses, which can help in understanding the enzyme's active site and regulatory mechanisms. nih.govnih.govpreprints.orgrsc.org

Application of Aspergillus niger Alpha-Glucosidase

Cooperative Enzymatic Systems

Immobilized Enzyme Technology for Enhanced this compound Production

To improve the economic feasibility and operational stability of enzymatic processes, enzymes are often immobilized on solid supports. gouni.edu.ngnih.gov Immobilization confines the enzyme, allowing for its repeated use, easier separation from the product, and often enhanced stability against changes in temperature and pH. gouni.edu.ngnih.gov This technology has been successfully applied to the production of various oligosaccharides. nih.gov

The primary methods for immobilization include adsorption, covalent binding, entrapment, and cross-linking. nih.govtandfonline.com

Adsorption : This method relies on physical interactions to attach the enzyme to the carrier surface. It is simple but may suffer from enzyme leakage. tandfonline.com

Covalent Binding : This technique forms strong, stable bonds between the enzyme and the support, but carries a risk of altering the enzyme's structure and activity. nih.govtandfonline.com

Entrapment : This method physically encloses enzymes within a porous matrix, such as calcium alginate gel. nih.govtandfonline.com It protects the enzyme from the external environment but can introduce limitations on the diffusion of substrate and product. gouni.edu.ngnih.gov

Cross-linking : This approach uses polyfunctional reagents like glutaraldehyde (B144438) to create enzyme aggregates, which can be done without a solid support. tandfonline.comsathyabama.ac.in

In the context of isomalto-oligosaccharide production, a patented method describes the immobilization of transglucosidase by adsorbing it onto a reusable anion exchange resin. google.com This system allows for the continuous conversion of starch hydrolysate into IMO-rich syrups. The patent also notes the possibility of co-immobilizing other enzymes, such as pullulanase or α-amylase, with the transglucosidase to further enhance the process. google.com

Table 1: Overview of Enzyme Immobilization Techniques

| Immobilization Method | Support/Matrix Material | Key Characteristics & Findings | Citations |

|---|---|---|---|

| Adsorption | Celite, Anion Exchange Resins | Simple method; enzyme is physically attached. Used for transglucosidase in IMO production. | google.comresearchgate.net |

| Covalent Binding | Chitosan | Forms strong, stable bonds. Found to be the most efficient method for galacto-oligosaccharide (GOS) synthesis with β-galactosidase, yielding 17.3% oligosaccharides. | researchgate.net |

| Entrapment | Calcium Alginate Gel, Polyacrylamide | Enzyme is physically trapped within a matrix. Protects the enzyme but can lead to diffusional limitations and protein leakage. | gouni.edu.ngnih.govtandfonline.com |

| Cross-linking | Glutaraldehyde | Forms enzyme aggregates without a solid support. Cross-linked enzyme aggregates (CLEAs) of β-galactosidase were effective in lactose (B1674315) hydrolysis. | tandfonline.comresearchgate.net |

Advanced Chemical Synthesis Approaches

While enzymatic methods are common, chemical synthesis offers a route to structurally precise oligosaccharides, although it is often more complex. The central challenge in the chemical synthesis of any oligosaccharide, including this compound, is the controlled and stereoselective formation of the glycosidic bond. ox.ac.uk

The formation of a glycosidic bond is a condensation reaction that joins the anomeric carbon of one sugar (the glycosyl donor) with a hydroxyl group of another molecule (the glycosyl acceptor). studysmarter.co.uknumberanalytics.com This reaction requires the anomeric position of the donor to have a good leaving group, which is activated by a promoter, typically a Lewis acid. numberanalytics.com This activation generates a reactive electrophilic intermediate, an oxacarbenium ion, which is then attacked by the nucleophilic hydroxyl group of the acceptor. nih.gov

Several strategies have been developed to facilitate this critical reaction:

Preactivation-based Glycosylation : In this approach, the glycosyl donor is activated by the promoter in the absence of the acceptor. The subsequent addition of the acceptor leads to the formation of the glycoside product. researchgate.net

Intramolecular Aglycon Delivery (IAD) : To control selectivity, the acceptor can be temporarily tethered to the donor molecule. This intramolecular approach enhances the efficiency and facial selectivity of the glycosylation reaction. acs.orgnih.gov

One-Pot Synthesis : To improve efficiency, multiple reaction steps can be combined into a single "one-pot" procedure. A highly stereoselective one-pot synthesis of α-linked (1→6) gluco-oligosaccharides (isomalto-oligosaccharides) has been described using two different thioglucoside derivatives as the donor and acceptor. researchgate.net

Controlling the stereochemistry at the anomeric center (forming an α- or β-linkage) is a primary challenge in oligosaccharide synthesis. researchgate.netrsc.org The α-glycosidic linkages of this compound are 1,2-cis linkages, which are notoriously difficult to construct with high specificity because they cannot rely on the most common control element, neighboring group participation. nih.govresearchgate.net

Several advanced methodologies are employed to achieve stereoselective α-glycosylation:

Neighboring Group Participation : The use of a participating protecting group (like an acetate (B1210297) or benzoate) at the C-2 position of the donor reliably forms a 1,2-trans glycosidic bond (e.g., a β-glucoside). nih.gov To form the 1,2-cis (α) linkage, a non-participating group (like a benzyl (B1604629) ether) must be used at C-2, which often results in a mixture of α and β anomers. researchgate.net

Remote Participation : Protecting groups at positions other than C-2 (e.g., C-4 or C-6) can influence the stereochemical outcome. Properly designed donors with remote acetyl groups can lead to high stereoselectivity in α-glucosylations. nih.gov

Reagent and Catalyst Control : The choice of solvent, catalyst, and additives can direct the stereoselectivity. For instance, the combination of a per-benzylated glucosyl donor with trimethylsilyl (B98337) iodide and a phosphine (B1218219) oxide additive has been shown to stereoselectively produce α-glucosidic linkages to primary alcohols. nih.govacs.org Similarly, the synergistic directing effects of certain catalyst systems (e.g., TolSCl/AgOTf) can promote α-stereoselectivity. rsc.org

Chiral Auxiliaries : A chiral auxiliary can be attached to the donor to control the facial attack of the acceptor, forcing the formation of a specific stereoisomer. researchgate.net

Table 2: Methodologies for Stereoselective α-Glycosylation

| Methodology | Principle | Application/Example | Citations |

|---|---|---|---|

| C-2 Non-Participating Groups | Using groups like benzyl ethers at C-2 prevents the formation of a stable intermediate that directs trans-addition, allowing for cis-product formation, though often as a mixture. | Standard approach for attempting 1,2-cis glycosylations. | researchgate.net |

| Remote Participation | Acyl groups at C-3, C-4, or C-6 can influence the stereochemical outcome, favoring α-linkage formation. | Automated synthesis of oligosaccharides with α-gluco- and α-galactosylations. | nih.gov |

| Reagent-Controlled Glycosylation | Specific combinations of activators and additives (e.g., phosphine oxides) can create a reaction environment that favors α-attack. | Use of TMSI and triphenylphosphine (B44618) oxide to install cis-glucosidic linkages to primary alcohols. | nih.govacs.org |

| Intramolecular Aglycon Delivery (IAD) | The acceptor is temporarily tethered to the donor, directing its attack to a specific face of the oxacarbenium ion. | An attractive method for synthesizing 1,2-cis glycosides in a highly stereoselective manner. | acs.orgnih.gov |

| Synergistic Catalyst Systems | A combination of promoters (e.g., TolSCl/AgOTf) works together to create a highly α-directing environment. | Used in the convergent synthesis of a branched α-decaglucan. | rsc.org |

Strategies for Glycosidic Bond Formation

Biotechnological Production and Metabolic Engineering

The industrial synthesis of this compound, a key component of isomalto-oligosaccharides (IMOs), has increasingly shifted from traditional chemical methods to more sustainable and specific biotechnological routes. These advanced methods leverage the catalytic power of microbial enzymes and whole-cell systems, which can be finely tuned through metabolic and enzyme engineering to enhance product yield and purity.

Optimization of Fermentation Processes for Oligosaccharide Yield

The efficient production of this compound is highly dependent on the optimization of fermentation conditions to maximize the yield of the desired oligosaccharides. This involves a systematic approach to refining various physical and chemical parameters that influence microbial growth and enzyme production. Key factors that are typically optimized include nutrient composition, pH, temperature, aeration, and substrate concentration.

Research has demonstrated that the choice of microbial strain is a critical starting point. For instance, strains of Aspergillus niger are widely used for their production of α-glucosidase, an enzyme crucial for IMO synthesis. mdpi.com Studies have shown that optimizing the fermentation medium for A. niger can lead to a significant increase in enzyme activity. For example, a high-producing strain of A. niger subjected to mutagenesis showed a 3.7-fold increase in α-glucosidase activity under optimized conditions. mdpi.com Similarly, the fermentation conditions for Geobacillus stearothermophilus, a producer of thermostable α-glucosidase, have been optimized to enhance enzyme production. The optimal conditions were identified as a pH of 6.8, a temperature of 37°C, and an incubation time of 20 hours, which resulted in higher enzyme yields compared to unoptimized cultivation.

The bacterium Leuconostoc mesenteroides is another important microorganism utilized for its production of dextransucrase, an enzyme that synthesizes α-glucans from sucrose. The optimization of its fermentation process is crucial for maximizing the production of isomalto-oligosaccharides. For Leuconostoc citreum, the optimal pH for dextransucrase activity is around 5.5, while the optimal temperature for fermentation can range from 25°C to 30°C. Furthermore, the ratio of sucrose to the acceptor molecule, such as maltose, is a critical parameter that can be adjusted to control the chain length of the resulting oligosaccharides. fao.org

Response surface methodology (RSM) is a powerful statistical tool often employed to optimize these fermentation parameters simultaneously. For example, RSM has been used to optimize the fermentation conditions for various microorganisms to enhance the production of specific metabolites, which can be applied to this compound production. plos.orgpeerj.com

The following table summarizes optimized fermentation parameters for the production of enzymes relevant to this compound synthesis from various microbial sources.

| Microorganism | Enzyme | Parameter | Optimized Value | Reference |

| Geobacillus stearothermophilus | α-Glucosidase | pH | 6.8 | |

| Temperature (°C) | 37 | |||

| Incubation Time (h) | 20 | |||

| Leuconostoc citreum | Dextransucrase | pH | 5.5 ± 0.3 | |

| Temperature (°C) | 25 - 30 | |||

| Aspergillus niger O1 | α-Glucosidase | pH | 4.0 - 6.0 | fao.org |

| Temperature (°C) | 55 - 70 | fao.org | ||

| Saccharomycopsis fibuligera Y1402 | Amylase/Protease | Initial pH | 6.0 | mdpi.com |

| Temperature (°C) | 21 | mdpi.com | ||

| Fermentation Time (h) | 53.50 | mdpi.com | ||

| Aspergillus chevalieri BYST01 | Physcion | Initial pH | 6.6 | peerj.com |

| Temperature (°C) | 28 | peerj.com | ||

| Shaker Speed (rpm) | 177 | peerj.com |

Pathway Engineering in Microbial Systems

Metabolic pathway engineering involves the targeted modification of an organism's genetic and regulatory processes to enhance the production of a specific compound. scispace.com For this compound synthesis, this often entails the heterologous expression of key enzymes in well-characterized microbial hosts like Escherichia coli, Pichia pastoris, and Trichoderma reesei, as well as the manipulation of native pathways to direct metabolic flux towards the desired product.

A common strategy is the overexpression of genes encoding enzymes with high transglycosylation activity. For example, the α-glucosidase gene from Aspergillus niger has been successfully expressed in various hosts, including Pichia pastoris and Trichoderma reesei, to create whole-cell biocatalysts for IMO production. fao.orgresearchgate.net The expression of a thermotolerant α-glucosidase from Thermoanaerobacter ethanolicus in Bacillus subtilis has also been explored to facilitate production at higher temperatures. mdpi.com This approach not only increases the concentration of the desired enzyme but also simplifies the purification process, as the enzyme can be displayed on the cell surface. researchgate.net

Another key aspect of pathway engineering is the elimination of competing metabolic pathways that divert precursors away from this compound synthesis. In Aspergillus niger, for instance, the knockout of genes encoding other α-glucosidases (agdA and agdB) has been shown to significantly reduce the formation of undesirable by-products like panose, thereby increasing the purity of the desired isomalto-oligosaccharides. frontiersin.org Similarly, in E. coli, which is a common host for heterologous production, native pathways that could consume the substrate or product can be deleted. For example, to improve the synthesis of 2'-fucosyllactose, endogenous genes involved in competitive pathways were deleted. nih.gov Furthermore, E. coli has been engineered to efficiently utilize isomalto-oligosaccharides like isomaltose and panose by introducing genes from Bacillus subtilis that encode a phospho-α-glucosidase and a subunit of a phosphotransferase system. researchgate.net

The following table provides examples of pathway engineering strategies employed in various microbial systems for the production of oligosaccharides.

| Microbial Host | Engineering Strategy | Target/Enzyme | Outcome | Reference |

| Pichia pastoris | Heterologous expression and cell surface display | Aspergillus niger α-glucosidase | Whole-cell biocatalyst for IMO synthesis | researchgate.net |

| Trichoderma reesei | Heterologous overexpression | Aspergillus niger α-glucosidase | Enhanced production of α-glucosidase for IMO manufacture | fao.org |

| Aspergillus niger | Gene knockout | α-glucosidases (agdA, agdB) | Decreased formation of panose by over 88% | frontiersin.org |

| Escherichia coli | Heterologous expression | Bacillus subtilis glvA and glvC genes | Enabled assimilation of isomaltose and panose | researchgate.net |

| Bacillus subtilis | Heterologous expression | Thermoanaerobacter ethanolicus α-glucosidase | Expression of a thermotolerant α-glucosidase | mdpi.com |

| Leuconostoc mesenteroides | Gene knockout | Dextransucrase (dsr) | Changed sugar metabolism pathway and affected metabolite production | nih.gov |

Enzyme Engineering and Directed Evolution for Enhanced Catalysis

The catalytic efficiency, substrate specificity, and stability of the enzymes used in this compound synthesis are paramount for an economically viable biotechnological process. Enzyme engineering, particularly through directed evolution, offers powerful tools to tailor these biocatalysts for improved performance. researchgate.net This involves creating large libraries of enzyme variants through random mutagenesis or gene shuffling and then screening for mutants with desired properties.

For this compound production, the key enzymes targeted for engineering are α-glucosidases and dextransucrases. A primary goal for engineering α-glucosidase is to enhance its transglycosylation activity relative to its hydrolytic activity. scispace.com A higher transglycosylation-to-hydrolysis ratio leads to a greater yield of isomalto-oligosaccharides. Semi-rational design, which combines structural knowledge with random mutagenesis, has been used to improve the transglycosylation activity of α-glucosidase from Xanthomonas campestris. scispace.com Another critical property is thermostability, as higher reaction temperatures can reduce viscosity and minimize microbial contamination. The thermal stability of an α-glucosidase from Thermoanaerobacter ethanolicus was significantly improved by constructing cyclized proteins using isopeptide bonds (SpyTag/SpyCatcher systems). mdpi.com This approach increased the optimal temperature of the enzyme by 5°C. mdpi.com

Directed evolution has also been successfully applied to dextransucrases to modify their product specificity. By creating and screening libraries of dextransucrase variants, it is possible to obtain enzymes that produce glucans with altered branching or controlled molecular weights. researchgate.net For example, structure-guided directed evolution of a dextransucrase from Leuconostoc citreum allowed for the design of variants that produce shorter α-(1,6) chains. royalsocietypublishing.org This level of control is crucial for tailoring the synthesis towards specific oligosaccharides like this compound.

The following table summarizes examples of enzyme engineering and directed evolution applied to enzymes relevant to this compound synthesis.

| Enzyme | Original Source | Engineering Strategy | Improved Property | Reference |

| α-Glucosidase | Thermoanaerobacter ethanolicus | Construction of cyclized proteins (SpyTag/SpyCatcher) | Increased thermal stability and optimal temperature | mdpi.com |

| α-Glucosidase | Xanthomonas campestris | Semi-rational design | Improved transglycosylation/hydrolysis ratio | scispace.com |

| Dextransucrase | Leuconostoc citreum | Structure-guided directed evolution | Production of shorter α-(1,6) glucan chains | royalsocietypublishing.org |

| α-Glucosidase | Aspergillus niger | Targeted mutagenesis of Asn694 residue | Altered hydrolytic and transglucosylation activities | mdpi.com |

| Dextransucrase | Leuconostoc mesenteroides | Site-directed mutagenesis | Altered branching of synthesized α-glucan | researchgate.net |

Structural Elucidation and Advanced Characterization Methodologies

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of non-volatile compounds like this compound. mtoz-biolabs.com The method relies on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column. measurlabs.com

For the analysis of this compound, various HPLC modes can be employed. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for separating polar compounds like oligosaccharides. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a less polar organic solvent (like acetonitrile) and a smaller amount of a polar solvent (like water). oup.com This allows for the retention and separation of polar analytes.

The purity of an this compound sample can be determined by analyzing the resulting chromatogram. A pure sample will ideally show a single, sharp peak, while the presence of impurities will be indicated by additional peaks. medicinescience.org The area of each peak is proportional to the concentration of the corresponding compound, allowing for quantitative assessment of purity. chromatographyonline.com HPLC systems are often coupled with various detectors, such as Refractive Index (RI) detectors, Evaporative Light Scattering Detectors (ELSD), or mass spectrometers (as in HPLC-MS), to detect and quantify the separated oligosaccharides. mtoz-biolabs.comnih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is a fundamental technique for the analysis of volatile and semi-volatile compounds. For non-volatile carbohydrates like isomaltohexaose, derivatization is a necessary prerequisite to convert them into volatile substances suitable for GC analysis. bioglyco.com This process typically involves the permethylation of the oligosaccharide. nih.gov

GC, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the detailed structural characterization of isomaltooligosaccharides (IMOs). researchgate.netdntb.gov.ua This combination allows for the separation of complex mixtures and the identification of individual components based on their mass-to-charge ratio and fragmentation patterns. thermofisher.com The process begins with the injection of the vaporized sample into a column, where separation occurs based on the differential interactions of the components with a stationary phase. organomation.comphenomenex.com The separated components then elute from the column at different times, known as retention times, which are recorded as peaks on a chromatogram. innovatechlabs.com

Research has demonstrated the successful application of GC and GC-MS in the analysis of large permethylated oligosaccharides, including isomaltooligosaccharides with up to 11 sugar residues. nih.gov This highlights the capability of the technique to handle complex carbohydrate structures. In studies of IMOs synthesized from sources like sweet potato starch, GC-MS analysis has been instrumental in identifying the primary glycosidic linkages present, confirming the prevalence of α-(1→6) and α-(1→4) bonds. researchgate.netresearchgate.net

Table 1: Key Aspects of Gas Chromatography for this compound Analysis

| Feature | Description | Reference |

| Principle | Separation of volatile compounds based on their partitioning between a mobile gas phase and a stationary phase. | organomation.comphenomenex.com |

| Sample Preparation | Derivatization (e.g., permethylation) is required to make this compound volatile. | bioglyco.comnih.gov |

| Instrumentation | Consists of an injector, a column within an oven, a detector (e.g., FID, MS), and a data system. | organomation.com |

| Coupled Technique | GC-Mass Spectrometry (GC-MS) provides detailed structural information and identification of components. | researchgate.netdntb.gov.uathermofisher.com |

| Application | Characterization of isomaltooligosaccharides, including linkage analysis and purity assessment. | nih.govresearchgate.netresearchgate.net |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. libretexts.orgwikipedia.org This method is particularly advantageous for the analysis of carbohydrates due to its high efficiency, speed, and low sample consumption. bioglyco.comchromsoc.jp Various modes of CE exist, including Capillary Zone Electrophoresis (CZE), Capillary Gel Electrophoresis (CGE), and Micellar Electrokinetic Chromatography (MEKC). wikipedia.orgnews-medical.netclinicallab.com

In the context of isomaltohexaose and other isomaltooligosaccharides, CE has proven effective for separation based on the degree of polymerization. nih.gov To enhance detection, oligosaccharides are often derivatized with a fluorescent tag. nih.govsigmaaldrich.com For instance, direct CZE can separate derivatized isomaltooligosaccharides into distinct peaks corresponding to different numbers of sugar units. nih.gov Furthermore, performing CZE in the presence of borate (B1201080) complexes allows for separation based on subtle structural differences. nih.gov

The versatility of CE allows for the analysis of proteins in various body fluids, demonstrating its broad applicability in biochemical analysis. nvkc.nl For oligosaccharide analysis, CE offers excellent separation and is complementary to other chromatographic techniques. nih.gov

Table 2: Capillary Electrophoresis Modes for Carbohydrate Analysis

| CE Mode | Principle of Separation | Application for this compound | Reference |

| Capillary Zone Electrophoresis (CZE) | Separation based on charge-to-mass ratio in a free electrolyte solution. | Separation by degree of polymerization. | news-medical.netnih.gov |

| Capillary Gel Electrophoresis (CGE) | Separation based on size as analytes migrate through a gel matrix. | Analysis of oligosaccharides up to a degree of polymerization of 25. | libretexts.orgnih.gov |

| CE with Borate Complexes | Separation based on structural differences due to complex formation. | Isomer separation. | nih.gov |

X-ray Crystallography for Crystalline Form Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline substance. rigaku.comwikipedia.organton-paar.com The technique involves directing a beam of X-rays onto a single crystal and analyzing the resulting diffraction pattern. nih.govlibretexts.org This pattern provides information about the electron density distribution within the crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles. wikipedia.org

The process of X-ray crystallography involves growing a high-quality crystal, exposing it to X-rays, collecting diffraction data, and using computational methods to solve and refine the structure. nih.govlibretexts.org

Glycosidic Linkage Analysis (e.g., α-1,6 specific to this compound)

The defining structural feature of isomaltohexaose is the presence of α-1,6 glycosidic linkages between its glucose units. frontiersin.org The analysis of these linkages is crucial for confirming the identity and purity of the compound. Several methods are employed for glycosidic linkage analysis, often involving a combination of chemical derivatization and instrumental analysis.

A common approach involves permethylation of the carbohydrate, followed by hydrolysis, reduction, and acetylation to produce partially methylated alditol acetates (PMAAs). escholarship.org These derivatives can then be analyzed by GC-MS to identify the linkage positions based on the fragmentation patterns of the PMAAs. This method has been used to characterize isomaltooligosaccharides, confirming the presence of α-(1→4) and α-(1→6)-D-Glcp residues as major components. researchgate.netdntb.gov.ua

Enzymatic methods also play a significant role in linkage analysis. Enzymes with specificities for certain glycosidic bonds can be used to selectively hydrolyze linkages. mdpi.comnih.gov For instance, enzymes that specifically cleave α-1,6 linkages can be used to confirm their presence in a polysaccharide. nih.gov The resulting smaller fragments can then be analyzed by other techniques. The greater flexibility of the α(1→6) linkage compared to the α(1→4) linkage, due to the additional rotational freedom around the C5-C6 bond, is a key characteristic that can be studied using techniques like NMR spectroscopy and molecular dynamics simulations. researchgate.netnih.gov

Recent advancements include the development of rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for glycosidic linkage analysis, which can significantly speed up the process. ucdavis.edu Nanopore sensing has also emerged as a novel technique with the potential to discriminate between different glycosidic linkages in disaccharide isomers. nju.edu.cn

Table 3: Methods for Glycosidic Linkage Analysis

| Method | Principle | Application to this compound | Reference |

| Permethylation Analysis (GC-MS) | Derivatization of hydroxyl groups followed by hydrolysis and GC-MS analysis of partially methylated alditol acetates. | Identification and quantification of α-1,6 and other linkages. | researchgate.netdntb.gov.uaescholarship.org |

| Enzymatic Hydrolysis | Use of specific glycosidases (e.g., α-1,6-glucosidase) to cleave specific linkages. | Confirmation of the presence of α-1,6 linkages. | mdpi.comnih.govnih.gov |

| NMR Spectroscopy | Analysis of nuclear magnetic resonance signals to determine connectivity and conformation of atoms. | Provides detailed information on the 3D structure and flexibility of the glycosidic bond. | researchgate.netnih.gov |

| LC-MS/MS | Liquid chromatographic separation coupled with tandem mass spectrometry for rapid analysis of derivatized monosaccharides. | High-throughput glycosidic linkage analysis. | ucdavis.edu |

Metabolic Pathways and Enzymatic Interactions in Biological Systems Non Human Focus

Microbial Metabolism of Isomaltohexose

This compound, a hexasaccharide consisting of glucose units linked primarily by α-1,6 glycosidic bonds, serves as a valuable carbon source for a range of microorganisms. Its metabolism is a key area of study for understanding gut microbiota dynamics and industrial bioprocessing.

A variety of microorganisms have been identified to metabolize isomalto-oligosaccharides (IMOs), including this compound. Probiotic bacteria are prominent among these, with species from the genera Lactobacillus and Bifidobacterium being well-documented consumers. nih.govresearchgate.netnih.gov For instance, Lactobacillus reuteri and Lactobacillus acidophilus NCFM have demonstrated the ability to ferment IMOs. nih.govresearchgate.net Similarly, Bifidobacterium animalis subsp. lactis Bl-04 is equipped with the machinery to utilize these oligosaccharides. nih.gov

Beyond the well-known probiotics, other bacteria such as Bacillus subtilis CU1 and the soil bacterium Flavobacterium johnsoniae also utilize IMOs. tandfonline.comresearchgate.net Studies have shown that IMOs can sustain the growth of Prevotella in both in vitro and animal models. asm.org Furthermore, the marine bacterium Arthrobacter oxydans KQ11 and the thermophilic bacterium Thermoanaerobacter pseudethanolicus produce enzymes that act on related substrates, indicating their role in the environmental degradation of such oligosaccharides. nih.govnih.gov

Table 1: Microorganisms Utilizing Isomalto-oligosaccharides (IMOs) and Key Enzymes

| Microorganism | Key Enzyme(s) Involved in IMO Metabolism | Reference |

|---|---|---|

| Lactobacillus acidophilus NCFM | Intracellular GH13_31 glucan 1,6-α-glucosidase; GH4 6-phosphate-α-glucosidase | nih.gov |

| Lactobacillus reuteri | α(1→6)-specific glucanase (DexB); Maltose (B56501) phosphorylase | researchgate.netasm.org |

| Bifidobacterium animalis subsp. lactis Bl-04 | GH36 α-galactosidases; GH13_31 oligo 1,6-α-glucosidases; ABC transport system | nih.govnih.gov |

| Bacillus subtilis CU1 | Secreted α-glucosidase | tandfonline.com |

| Streptococcus mutans | Dextranase (B8822743) (SmDex); Intracellular glucan α-1,6-glucosidase | nih.govnih.gov |

| Flavobacterium johnsoniae | Dextranase (FjDex31A); Kojibiose (B1673742) hydrolase (FjGH65A) | researchgate.netnih.gov |

| Prevotella copri | Amylo-α-1,6-glucosidase; Pectin and xylan (B1165943) lyases | asm.org |

| Thermoanaerobacter pseudethanolicus | Dextranase (TpDex) | nih.gov |

| Arthrobacter oxydans KQ11 | Dextranase (DexKQ) | nih.gov |

The microbial breakdown of this compound is primarily achieved through enzymatic hydrolysis, a process where enzymes cleave the glycosidic bonds. nih.gov The key enzymes in this process are glycoside hydrolases (GHs). d-nb.info For instance, dextranases (EC 3.2.1.11) specifically hydrolyze the α-1,6-glucosidic linkages in dextran (B179266) to produce IMOs of varying lengths, including this compound. nih.govmdpi.com

Conversely, enzymatic transglycosylation is a crucial process for the synthesis of IMOs. mdpi.com In this reaction, a glycosyl group is transferred from a donor molecule to an acceptor. mdpi-res.com For example, α-glucosidases from organisms like Aspergillus niger can catalyze transglycosylation reactions, using a substrate like maltose to produce IMOs, including isomaltose (B16258), panose (B1197878), and isomaltotriose (B1581827). mdpi.com Dextransucrases are another class of enzymes that synthesize IMOs through transglycosylation. pdbj.org Some α-glucosidases, like the one from Thermoanaerobacter tengcongensis (TtGluA), exhibit both hydrolytic and transglycosylation activities, producing α-1,6-linked IMOs from maltose. researchgate.net

Specific families of microbial enzymes play distinct roles in the processing of this compound and other IMOs.

Glycoside Hydrolase Family 13 (GH13): This family includes α-glucosidases. In Lactobacillus acidophilus NCFM, an intracellular GH13_31 glucan 1,6-α-glucosidase is active on IMOs longer than isomaltose. nih.gov

Glycoside Hydrolase Family 27 (GH27): Arthrobacter globiformis T6 produces an isomalto-dextranase (AgIMD) from this family, which liberates isomaltose from the non-reducing end of dextran. nih.gov

Glycoside Hydrolase Family 31 (GH31): This diverse family includes α-glucosidases and enzymes with transglucosylation activity. An α-1,6-glucosyltransferase from Paenibacillus sp. 598K (Ps6TG31A) belongs to this family and is involved in producing α-1,6-glucosyl-α-glucosaccharides. portlandpress.com A study on a GH31 α-1,3-glucosidase from Lactococcus lactis revealed high specificity for nigerose, but it also showed activity, albeit much lower, towards kojibiose and maltose. nih.gov

Glycoside Hydrolase Family 49 (GH49): A dextranase from the marine bacterium Arthrobacter oxydans KQ11, belonging to GH49, hydrolyzes dextran to produce IMOs, with major products being isomaltotetraose (B46569), isomaltopentaose, and isomaltohexaose. nih.gov

Glycoside Hydrolase Family 65 (GH65): This family contains enzymes that act on α-glucosidic linkages. An enzyme from Flavobacterium johnsoniae (FjGH65A) was identified as the first bacterial α-1,2-glucosidase in this family, hydrolyzing kojibiose. tandfonline.com

Glycoside Hydrolase Family 66 (GH66): Dextranases in this family, such as the one from Streptococcus mutans, are endo-type enzymes that hydrolyze dextran to produce IMOs. tandfonline.com The crystal structure of a thermophilic dextranase (TpDex) from Thermoanaerobacter pseudethanolicus, also in this family, has been solved in complex with isomaltohexaose. nih.gov

Glycoside Hydrolase Family 70 (GH70): These are large, multi-domain enzymes, often called glucansucrases. Structural studies of an α-(1→2) branching sucrase from this family have shown that its domain V contains binding pockets for isomalto-oligosaccharides. mdpi.comresearchgate.net

Metabolomics provides a powerful lens through which to view the functional impact of this compound metabolism by microorganisms. researchgate.netmdpi.com Studies combining transcriptomics and metabolomics have begun to unravel the complex changes that occur within bacteria when they utilize these oligosaccharides. For example, analysis of Lactobacillus rhamnosus GG grown on specific oligosaccharides revealed significant changes in metabolic pathways related to membrane transport and carbohydrate metabolism. frontiersin.org

Fermentation of IMOs by gut microbiota leads to the production of short-chain fatty acids (SCFAs) such as acetate (B1210297), propionate, and butyrate, which are key metabolites for host health. ffhdj.comnih.gov A study using a rat model of early colon cancer found that dietary IMO supplementation significantly altered the fecal metabolome. frontiersin.org This included a decrease in the levels of glucose, deoxycholic acid, and chenodeoxycholic acid, and an increase in succinic acid. frontiersin.org Proteomic analysis of Bacillus subtilis CU1 grown on IMOs also showed a significant reshaping of its metabolism, with a notable decrease in the production of lactic and acetic acid compared to growth on glucose. tandfonline.com These studies highlight that metabolomics can reveal the specific metabolic footprint of this compound utilization, detailing the array of both intracellular and extracellular compounds produced. nih.govmdpi.comcore.ac.uk

Table 2: Metabolites Associated with Isomalto-oligosaccharide (IMO) Fermentation by Gut Microbiota

| Metabolite Class | Specific Metabolites | Observation | Reference |

|---|---|---|---|

| Short-Chain Fatty Acids (SCFAs) | Acetate, Propionate, Butyrate | Increased production in the colon following IMO fermentation. | ffhdj.comnih.gov |

| Organic Acids | Succinic Acid | Increased levels in feces of rats fed an IMO-supplemented diet. | frontiersin.org |

| Lactic Acid, Acetic Acid | Production decreased in Bacillus subtilis CU1 when grown on IMOs compared to glucose. | tandfonline.com | |

| Sugars | Glucose | Decreased levels in feces of rats in a DMH-induced model with IMO intervention. | frontiersin.org |

| Bile Acids | Deoxycholic Acid, Chenodeoxycholic Acid | Decreased levels in feces of rats in a DMH-induced model with IMO intervention. | frontiersin.org |

| Amino Acids | L-Glutamic Acid, L-Alanine | Decreased levels in feces of rats in a DMH-induced model with IMO intervention. | frontiersin.org |

Role of Specific Microbial Enzymes in Oligosaccharide Processing

Interactions with Glycosyl Hydrolases and Transferases

The efficiency and specificity of this compound metabolism are dictated by the precise interactions between the oligosaccharide and the active sites of various enzymes.

In vitro studies have provided quantitative data on the binding and catalytic efficiency of microbial enzymes towards isomalto-oligosaccharides. The substrate specificity of α-glucosidases can be remarkably narrow. For example, an α-glucosidase from Halomonas sp. strain H11 showed high activity for maltose but negligible activity for isomaltose and longer malto-oligosaccharides. asm.org In contrast, dextran glucosidase from Bacillus sp. SAM1606 is more specific for shorter-chain substrates, and modifications to its structure can increase its activity towards longer-chain IMOs. nih.gov

Kinetic parameters such as the Michaelis constant (Km) and catalytic rate (kcat or Vmax) quantify enzyme-substrate interactions. A dextranase from Arthrobacter oxydans KQ11 exhibited a Km of 67.99 µM towards dextran T70. nih.gov A thermostable α-glucosidase from Aspergillus niger showed a Km of 0.17 mM for the synthetic substrate pNPG. mdpi.com A dextranase from Pseudarthrobacter sp. RN22 had a Km of 8.99 mg/mL for dextran T500. mdpi.com A study on the dextranase from Streptococcus mutans (SmDexTM) monitored the hydrolysis of 1 mM isomaltohexaose, reporting production rates for glucose, isomaltose, and isomaltotriose as 1.61, 1.52, and 0.548 µmol/min/mg protein, respectively. tandfonline.comtandfonline.com

Equilibrium dissociation constants (KD) provide a direct measure of binding affinity. The substrate-binding protein (BlG16BP) of an ABC transporter from Bifidobacterium animalis subsp. lactis Bl-04, which is involved in the uptake of α-(1,6)-linked oligosaccharides, showed a very high affinity for the trisaccharide panose (KD = 9 µM) but a dramatically lower affinity for isomaltose (KD = 1.1 mM), highlighting exquisite specificity even for closely related structures. nih.gov

Structural studies have provided a physical basis for these interactions. The crystal structure of a thermophilic dextranase from Thermoanaerobacter pseudethanolicus has been solved in complex with isomaltohexaose, revealing six subsites in the catalytic cleft that accommodate the sugar chain. nih.gov Similarly, the crystal structure of an isomalto-dextranase from Arthrobacter globiformis in complex with panose has shed light on the residues involved in substrate binding. nih.gov These structural and kinetic data are crucial for understanding the molecular basis of this compound utilization by microorganisms.

Table 3: Binding Affinity and Kinetic Data of Microbial Enzymes for Isomalto-oligosaccharides and Related Substrates

| Enzyme (Source) | Substrate | Parameter | Value | Reference |

|---|---|---|---|---|

| Dextranase (Arthrobacter oxydans KQ11) | Dextran T70 | kcat/Km | 3.03 s-1 µM-1 | nih.gov |

| Dextranase (Penicillium sp.) | Dextran T40 | Km (immobilized) | 14.2 g L-1 | researchgate.net |

| Dextranase (Pseudarthrobacter sp. RN22) | Dextran T500 | Km | 8.99 mg/mL | mdpi.com |

| α-Glucosidase (Aspergillus niger) | pNPG | Km | 0.17 mM | mdpi.com |

| Vmax | 18.7 µmol min-1 mg-1 | mdpi.com | ||

| GH31 α-1,3-glucosidase (Lactococcus lactis) | Nigerose | Km | 1.8 ± 0.1 mM | nih.gov |

| kcat | 1.9 ± 0.0 s-1 | nih.gov | ||

| Kojibiose | Km | 1.9 ± 0.2 mM | nih.gov | |

| kcat | 0.22 ± 0.01 s-1 | nih.gov | ||

| Maltose | Km | 12 ± 1 mM | nih.gov | |

| kcat | 0.25 ± 0.01 s-1 | nih.gov | ||

| ABC Transporter SBP (B. animalis subsp. lactis Bl-04) | Panose | KD | 9 µM | nih.gov |

| Isomaltose | KD | 1.1 mM | nih.gov | |

| Raffinose | KD | 21 µM | nih.gov | |

| Melibiose | KD | 730 µM | nih.gov |

Immunological Recognition in Experimental Models

This compound has proven to be a valuable tool in experimental immunology, particularly for studying the immune response to carbohydrate antigens in non-human models.

This compound as an Antigenic Determinant in Non-Human Systems

An antigenic determinant, or epitope, is the specific part of an antigen that is recognized by the immune system. researchgate.net this compound can function as a potent antigenic determinant in experimental settings. researchgate.net When chemically conjugated to a larger carrier protein, such as keyhole limpet hemocyanin (KLH), this compound effectively stimulates an immune response in murine models. researchgate.netnih.gov This response leads to the production of monoclonal antibodies that are highly specific for the α-(1→6)-linked glucose structure. nih.gov This demonstrates that the this compound molecule itself contains the structural information necessary to be recognized as a foreign epitope by the B-cells of the immune system, leading to a targeted antibody response.

Antibody Binding and Specificity Studies (e.g., Murine Models)

The antibodies generated in response to this compound conjugates have been instrumental in elucidating the fine details of antibody-carbohydrate interactions.

A notable example is the murine monoclonal antibody IgA 16.4.12E, which was produced after immunizing a mouse with an this compound-KLH conjugate. researchgate.netnih.gov Detailed binding studies with this antibody revealed several key features:

The antibody's combining site optimally binds to a sequence of four sequential glucopyranosyl residues. nih.gov

The highest binding affinity is directed towards the terminal, non-reducing glucosyl group of the antigenic epitope. nih.gov

All of the hydroxyl groups on this terminal glucose residue are involved in hydrogen bonding with the antibody, highlighting a highly specific and intricate interaction. nih.gov

Another murine monoclonal antibody, Clone DX1, was raised against isomaltotetraose but exhibits stronger binding to longer polymer chains, indicating a preference for epitopes the size of this compound or larger. stemcell.com Furthermore, this compound has been used experimentally to fractionate populations of anti-dextran antibodies. nih.gov In these studies, antibodies with larger combining sites show preferential binding to this compound, allowing them to be separated from antibodies that bind smaller oligosaccharides like isomaltose. nih.gov These findings underscore the utility of this compound as a precise tool for characterizing the specificity and binding site architecture of anti-carbohydrate antibodies in murine and other experimental models. nih.gov

Interactive Table: Murine Antibody Specificity Studies Involving this compound

| Antibody | Model System | Immunogen | Key Binding and Specificity Findings | Citations |

|---|---|---|---|---|

| IgA 16.4.12E | Murine (mouse) | This compound-Keyhole Limpet Hemocyanin (KLH) conjugate | Binds optimally to 4 sequential glucose units; shows highest affinity for the terminal non-reducing glucose residue. | researchgate.netnih.gov |

| Clone DX1 | Murine (mouse) | Isomaltotetraose | Binds more effectively to longer polymer chains (e.g., this compound) than to the original, shorter immunogen. | stemcell.com |

| Anti-dextran Antibodies | Experimental Model (using human sera) | Dextran | This compound is used as an eluent to selectively isolate antibody populations with larger combining sites. | nih.gov |

Advanced Research and Future Directions

Computational Chemistry and Molecular Simulation for Glycoconjugates

Computational chemistry provides powerful tools for investigating the three-dimensional structures and dynamic behaviors of complex carbohydrates like isomaltohexose. Molecular dynamics (MD) simulations, in particular, have become indispensable for exploring the conformational flexibility of oligosaccharides, which is critical to their biological function. tandfonline.com

Table 1: Insights from Molecular Dynamics (MD) Simulations of Oligosaccharides

| Simulation Aspect | Information Gained | Relevance to this compound |

| Glycosidic Linkage Angles | Determines preferred 3D structure and flexibility. tandfonline.com | Predicts the spatial arrangement of the glucose units. |

| Intramolecular Hydrogen Bonds | Identifies interactions that stabilize certain conformations. | Explains the structural stability of the molecule. |

| Interaction with Water | Models the hydration shell and its effect on conformation. tandfonline.com | Understands its behavior in aqueous biological environments. |

| Conformational Energy Landscapes | Maps the most stable and accessible molecular shapes. tandfonline.com | Helps predict the most likely structures to participate in biological interactions. |

Integration of Artificial Intelligence and Machine Learning in Synthesis Pathway Optimization

Table 2: Applications of AI/ML in Chemical Synthesis

| AI/ML Application | Description | Impact on Carbohydrate Synthesis |

| Retrosynthesis Prediction | AI algorithms suggest ways to deconstruct a target molecule into simpler starting materials. mdpi.com | Identifies novel and efficient synthetic pathways for this compound. |

| Reaction Outcome Prediction | ML models predict the likely products and yields of a chemical reaction. acs.org | Improves the success rate of complex glycosylation reactions. |

| Condition Optimization | AI can recommend the optimal temperature, solvent, and catalyst for a reaction. researchgate.net | Enhances the yield and purity of the synthesized carbohydrate. |

| Automated Synthesis | AI-driven robotic platforms can physically execute the predicted synthesis steps. mdpi.com | Enables high-throughput synthesis and optimization of carbohydrates. |

Novel Biotechnological Applications (Non-Medical/Non-Human)

The commercial production of IMOs, including this compound, relies heavily on the enzymatic modification of starch. nih.govresearchgate.net A key area of research is the optimization of biosynthetic pathways in microorganisms to create efficient "cell factories" for carbohydrate production. dtu.dk This involves genetically engineering microbes like Escherichia coli or Saccharomyces cerevisiae to express the necessary enzymes for converting simple sugars into valuable oligosaccharides. dtu.dk

Metabolic engineering strategies are employed to enhance the production of precursors and to channel metabolic flux towards the desired product. nih.govfrontiersin.org For example, researchers can upregulate the production of key intermediates or knock out competing metabolic pathways. biorxiv.org Advanced platforms now allow for the in-vitro prototyping and rapid optimization of biosynthetic enzymes, significantly accelerating the design-build-test cycles for developing industrial production strains. nih.gov

The efficiency of IMO production is directly tied to the performance of the enzymes used. mdpi.com Research is focused on the discovery and engineering of new biocatalysts, primarily glycosidases and glycosyltransferases, with improved properties. nih.govroyalsocietypublishing.org While glycosyltransferases offer high specificity, glycosidases are often used in industrial settings for their ability to perform transglycosylation using inexpensive donor substrates. mdpi.com

Protein engineering techniques, such as rational design and directed evolution, are used to modify these enzymes. mdpi.comnih.gov The goal is to enhance their catalytic efficiency, improve their stability under industrial process conditions, and control their regioselectivity to produce specific oligosaccharide structures with high yields. mdpi.com For instance, engineering an α-glucosidase can increase its transglucosylation activity, leading to the production of longer-chain IMOs. mdpi.com These advanced biocatalysts are crucial for the cost-effective and large-scale production of pure this compound and other defined oligosaccharides. royalsocietypublishing.org

Biosynthetic Pathway Optimization for Industrial Carbohydrate Production

Emerging Analytical Techniques and Automation in Glycan Analysis

The structural complexity and heterogeneity of carbohydrates present significant analytical challenges. frontiersin.orgnih.gov Recent years have seen major advances in analytical techniques, particularly in mass spectrometry (MS) and liquid chromatography (LC). frontiersin.orgamericanpharmaceuticalreview.com High-performance liquid chromatography (HPLC) and capillary electrophoresis are used to separate complex mixtures of glycans, often after they have been labeled with a fluorescent tag to enhance detection. oup.com

Table 3: Key Technologies in Modern Glycan Analysis

| Technique | Principle | Advantage for this compound Analysis |

| HILIC-FLD | Hydrophilic Interaction Liquid Chromatography with Fluorescence Detection separates labeled glycans based on polarity. oup.com | Robust and quantitative separation of isomeric oligosaccharides. |

| LC-MS/MS | Liquid Chromatography coupled with Tandem Mass Spectrometry separates molecules and fragments them for structural identification. frontiersin.orgamericanpharmaceuticalreview.com | Provides detailed information on mass, composition, and sequence. |

| MALDI-TOF-MS | Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry analyzes molecules from a solid matrix. oup.com | High-throughput screening and analysis of glycan profiles. |

| Automated Platforms | Robotic systems for sample preparation, injection, and data processing. americanpharmaceuticalreview.comchromatographyonline.com | Increases throughput, improves reproducibility, and reduces manual error. |

Fundamental Studies on Carbohydrate-Protein Interactions Beyond Human Health

Carbohydrate-protein interactions are fundamental to biological recognition in all kingdoms of life. wikipedia.orgmdpi.com Lectins, a class of proteins that bind specifically to carbohydrates, are key players in these processes. wikipedia.org In plants, lectins are involved in defense mechanisms against pathogens and in symbiotic relationships. mdpi.com Studies on plant lectins reveal that while they may bind weakly to single monosaccharides, they often show high affinity for specific, complex oligosaccharides, involving interactions across an extended binding site on the protein surface. annualreviews.orgresearchgate.netmdpi.com

Understanding how a plant or microbial lectin recognizes a specific glycan structure, such as a component of this compound, provides insight into host-pathogen interactions and cellular communication. plos.orgnumberanalytics.com These fundamental studies, which use techniques like X-ray crystallography and glycan arrays, help decipher the "glycan code" that governs biological events. annualreviews.orgplos.org This knowledge has applications in agriculture for developing pest-resistant crops and in biotechnology for designing new diagnostic tools. wikipedia.org For example, the specific binding properties of lectins can be harnessed for the purification and analysis of glycoconjugates. plos.org

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing Isomaltohexose in laboratory settings, and how can purity be optimized?

- Methodology : Enzymatic synthesis using α-glucosidase or transglucosidase is common, with optimization via pH (5.0–6.5), temperature (50–60°C), and substrate concentration (e.g., maltose as a precursor). Chemical synthesis may involve glycosylation reactions but requires stringent purification. Purity is assessed via HPLC (High-Performance Liquid Chromatography) with refractive index detection, and optimization involves gradient elution protocols or size-exclusion chromatography to remove shorter-chain oligosaccharides .

Q. Which analytical techniques are most effective for characterizing this compound structure and confirming its identity?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H-NMR and 13C-NMR) is critical for confirming glycosidic linkage patterns. Mass spectrometry (MS) with MALDI-TOF or ESI-MS provides molecular weight validation. High-resolution HPLC coupled with enzymatic digestion (e.g., using isoamylase) can differentiate this compound from other α-1,6-linked oligosaccharides. Cross-validation using reference standards is essential .

Q. How do researchers design controlled experiments to evaluate this compound’s stability under varying pH and temperature conditions?

- Methodology : Stability studies use accelerated degradation protocols: incubate this compound in buffers (pH 2–9) at 25–100°C, with sampling intervals (e.g., 0, 24, 48 hours). Degradation products are quantified via HPLC, and kinetic modeling (e.g., Arrhenius equation) predicts shelf-life. Include negative controls (e.g., sucrose) to benchmark stability .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo studies on this compound’s prebiotic effects be systematically addressed?

- Methodology : Cross-validate findings using multi-omics approaches (metagenomics, metabolomics) to link microbial activity in vitro (e.g., batch fermentation models) with in vivo outcomes (e.g., rodent gut microbiota profiling). Control for host-specific variables (diet, genetics) and use gnotobiotic models to isolate microbial contributions. Address confounding factors via stratified statistical analysis .

Q. What statistical approaches are recommended for meta-analysis of this compound’s impact on gut microbiota across heterogeneous studies?

- Methodology : Use random-effects models to account for variability in study designs (e.g., dosage, duration). Standardize outcome metrics (e.g., Shannon diversity index, relative abundance of Bifidobacteria). Perform sensitivity analyses to exclude outliers and assess publication bias via funnel plots. Tools like RevMan or R’s

metaforpackage are recommended .

Q. How can researchers resolve contradictions in reported enzymatic pathways for this compound metabolism in gut bacteria?

- Methodology : Combine gene knockout studies (e.g., CRISPR-Cas9 in Bacteroides spp.) with transcriptomic profiling to identify key enzymes (e.g., α-glucosidases, phosphorylases). Validate using isotopically labeled this compound and track metabolite flux via LC-MS. Compare findings across bacterial strains and reconcile discrepancies using phylogenetic analysis of enzyme homologs .

Q. What experimental designs are optimal for assessing dose-dependent effects of this compound on glycemic response in human trials?

- Methodology : Use crossover trials with escalating doses (e.g., 5g, 10g, 15g/day) and continuous glucose monitoring. Control for dietary fiber intake and baseline microbiota composition via 16S rRNA sequencing. Apply mixed-effects models to account for intra-individual variability and use permutation tests to validate significance .

Methodological Considerations for Data Reproducibility

- Purity Validation : Always report batch-specific HPLC chromatograms and NMR spectra in supplementary materials to enable replication .

- Ethical Compliance : For in vivo studies, document institutional review board (IRB) approvals and participant consent protocols, adhering to guidelines for human subjects research .

- Data Contradiction Analysis : Use triangulation (e.g., combining enzymatic assays, omics data, and kinetic modeling) to resolve conflicting results, and explicitly discuss limitations in sample size or detection limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.